molecular formula C27H27N3O3S2 B11210094 1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-ethyl-1H-indol-3-yl)thio)ethanone

1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-ethyl-1H-indol-3-yl)thio)ethanone

Cat. No.: B11210094
M. Wt: 505.7 g/mol
InChI Key: DYNJFEBDEVEUTD-UHFFFAOYSA-N
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Description

1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-ethyl-1H-indol-3-yl)thio)ethanone is a complex organic compound that features multiple functional groups, including a pyrazole ring, a thiophene ring, and an indole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-ethyl-1H-indol-3-yl)thio)ethanone typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the thiophene ring: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.

    Attachment of the indole moiety: This can be done through nucleophilic substitution or other suitable reactions.

    Final assembly: The final compound is obtained by linking the different moieties through appropriate reactions, such as condensation or coupling reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-ethyl-1H-indol-3-yl)thio)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or as intermediates in chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-ethyl-1H-indol-3-yl)thio)ethanone depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-ethyl-1H-indol-3-yl)thio)ethanone lies in its specific combination of functional groups and the potential synergistic effects of these groups on its biological activity. The presence of the pyrazole, thiophene, and indole moieties may contribute to its unique properties compared to similar compounds.

Properties

Molecular Formula

C27H27N3O3S2

Molecular Weight

505.7 g/mol

IUPAC Name

1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone

InChI

InChI=1S/C27H27N3O3S2/c1-4-29-16-25(18-9-5-6-11-21(18)29)35-17-26(31)30-22(15-20(28-30)24-13-8-14-34-24)19-10-7-12-23(32-2)27(19)33-3/h5-14,16,22H,4,15,17H2,1-3H3

InChI Key

DYNJFEBDEVEUTD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC

Origin of Product

United States

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